molecular formula C26H29N3O4S B2429554 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline CAS No. 370845-34-4

4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline

Cat. No.: B2429554
CAS No.: 370845-34-4
M. Wt: 479.6
InChI Key: XLKNULNCALYFKI-UHFFFAOYSA-N
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Description

4-(3-(3,4-Dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline is a complex organic compound that features a pyrazoline core substituted with a tosyl group, a dimethoxyphenyl group, and a dimethylaniline moiety

Properties

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-18-6-13-22(14-7-18)34(30,31)29-24(19-8-11-21(12-9-19)28(2)3)17-23(27-29)20-10-15-25(32-4)26(16-20)33-5/h6-16,24H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKNULNCALYFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrazoline core through the reaction of a chalcone with hydrazine hydrate. The resulting pyrazoline is then tosylated using tosyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the tosylated pyrazoline with 3,4-dimethoxyphenyl and N,N-dimethylaniline under appropriate conditions .

Chemical Reactions Analysis

4-(3-(3,4-Dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-(3,4-Dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-(3-(3,4-Dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline can be compared with similar compounds such as:

The uniqueness of 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline is a complex organic molecule with potential therapeutic applications. This article explores its biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N2O5SC_{26}H_{28}N_{2}O_{5}S, with a molecular weight of 480.58 g/mol. The compound features a pyrazole ring, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Pyrazoles are known to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, substituted pyrazoles have shown effectiveness against several cancer types by targeting specific signaling pathways involved in tumor growth and metastasis .

Table 1: Summary of Anticancer Studies on Pyrazole Derivatives

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
A549 (Lung)15Apoptosis induction
MCF-7 (Breast)10Cell cycle arrest
HeLa (Cervical)12Inhibition of PI3K/AKT pathway

Anti-inflammatory Activity

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Pyrazoles have been documented to exhibit significant anti-inflammatory activities in various models of inflammation .

Case Study: Anti-inflammatory Effects
A study demonstrated that a related pyrazole compound reduced inflammation in a carrageenan-induced paw edema model in rats, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

Pathogen TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli16Bacteriostatic
Candida albicans64Fungicidal

Mechanistic Insights

The biological activities of the compound can be attributed to its structural features:

  • Pyrazole Ring : Known for its ability to interact with various biological targets.
  • Dimethylaniline Moiety : Enhances lipophilicity, aiding in cellular penetration.
  • Sulfonyl Group : Potentially involved in binding interactions with target proteins.

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